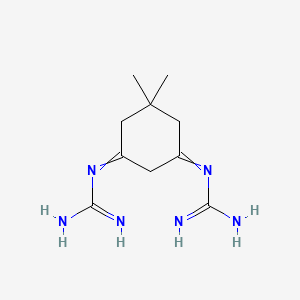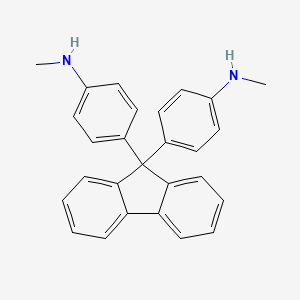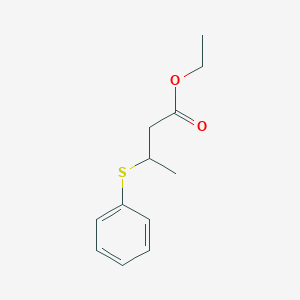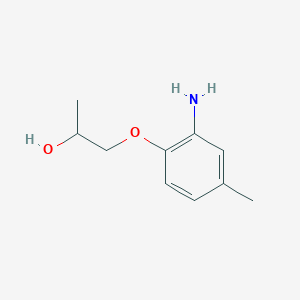
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, in particular, has a unique structure that includes a cyclohexylidene ring, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another efficient method involves the use of S-methylisothiourea, which has shown high efficiency in guanidylation reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine exerts its effects involves its strong basicity and ability to form stable complexes with various molecular targets. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound can interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylguanidine: Similar in structure but lacks the carbamimidoylimino group.
Dimethylguanidine: Contains two methyl groups but does not have the cyclohexylidene ring.
Thiourea derivatives: Used as guanidylating agents but have different functional groups.
Uniqueness
1-(5-Carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine is unique due to its specific combination of a cyclohexylidene ring and a guanidine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring high basicity and strong hydrogen bonding capabilities .
Propriétés
Numéro CAS |
112570-81-7 |
|---|---|
Formule moléculaire |
C10H18N6 |
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
1-(5-carbamimidoylimino-3,3-dimethylcyclohexylidene)guanidine |
InChI |
InChI=1S/C10H18N6/c1-10(2)4-6(15-8(11)12)3-7(5-10)16-9(13)14/h3-5H2,1-2H3,(H3,11,12)(H3,13,14) |
Clé InChI |
NNQBJYDMOUCSEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=NC(=N)N)CC(=NC(=N)N)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)

![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
